Coumarin-TMP-Halo

Description

Coumarin-TMP-Halo (CTH) is a photocaged small-molecule tool designed for precise spatiotemporal control of protein-protein interactions in live cells. It operates by heterodimerizing HaloTag-fused anchor proteins (e.g., SPC25 at kinetochores) and Escherichia coli dihydrofolate reductase (eDHFR)-fused effector proteins (e.g., the INBox subdomain of INCENP linked to Aurora B kinase) . Upon UV light exposure, the coumarin-based photocage is cleaved, enabling rapid recruitment of Aurora B kinase to specific subcellular locations. This system has been pivotal in studying kinetochore-microtubule dynamics, particularly in resolving conflicting models of microtubule depolymerization and Aurora B-mediated phosphorylation effects .

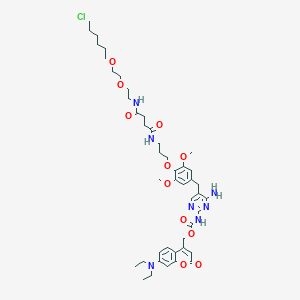

CTH’s structure integrates a coumarin photolabile group, a trimethoprim (TMP) moiety for eDHFR binding, and a HaloTag ligand for covalent attachment to HaloTag-fused proteins. This design ensures high specificity and minimal basal activity prior to photoactivation.

Properties

Molecular Formula |

C45H62ClN7O11 |

|---|---|

Molecular Weight |

912.48 |

IUPAC Name |

[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[4-amino-5-[[4-[3-[[4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoyl]amino]propoxy]-3,5-dimethoxyphenyl]methyl]pyrimidin-2-yl]carbamate |

InChI |

InChI=1S/C45H62ClN7O11/c1-5-53(6-2)34-12-13-35-33(27-41(56)64-36(35)28-34)30-63-45(57)52-44-50-29-32(43(47)51-44)24-31-25-37(58-3)42(38(26-31)59-4)62-20-11-17-48-39(54)14-15-40(55)49-18-21-61-23-22-60-19-10-8-7-9-16-46/h12-13,25-29H,5-11,14-24,30H2,1-4H3,(H,48,54)(H,49,55)(H3,47,50,51,52,57) |

InChI Key |

VQMHJXSEKFTQTQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)NC3=NC=C(C(=N3)N)CC4=CC(=C(C(=C4)OC)OCCCNC(=O)CCC(=O)NCCOCCOCCCCCCCl)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Coumarin-TMP-Halo; Coumarin TMP Halo; CTH |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanism and Specificity

CTH vs. Rapamycin-Based Systems (FKBP/FRB):

- Mechanism: Rapamycin systems rely on the small molecule rapamycin to dimerize FKBP and FRB domains. Unlike CTH, these systems lack spatial control and require prolonged incubation with rapamycin, which can induce off-target effects due to endogenous FKBP proteins.

- Specificity : CTH’s HaloTag-eDHFR interaction offers covalent binding, reducing off-target recruitment. In contrast, FKBP/FRB interactions are reversible and less stable .

CTH vs. Light-Oxygen-Voltage (LOV) Domain Systems:

- Activation : LOV domains use blue light to induce conformational changes, but their activation kinetics (seconds to minutes) are slower than CTH’s near-instantaneous UV-triggered release (milliseconds).

- Phototoxicity : CTH’s UV activation may increase phototoxicity risks compared to LOV’s visible light.

Performance in Live-Cell Studies

CTH vs. Auxin-Inducible Degron (AID) Systems:

- Temporal Control : AID systems degrade proteins upon auxin application but lack spatial precision. CTH enables subcellular targeting, such as kinetochore-specific Aurora B recruitment .

- Reversibility : AID is irreversible, while CTH’s effects can be titrated by adjusting light exposure duration.

CTH vs. Traditional Chemical Inducers (e.g., Doxycycline):

- Kinetics : Doxycycline-controlled systems require hours for gene induction, whereas CTH achieves sub-second activation.

- Background Noise: CTH’s photocaging minimizes basal activity, unlike leaky expression in tetracycline systems.

Data Tables

Table 1: Key Properties of CTH and Comparable Systems

Research Findings and Limitations

- Superior Precision : CTH’s UV-triggered release resolves ambiguities in Aurora B’s role during microtubule depolymerization, demonstrating that tension promotes kinetochore-microtubule release .

- Limitations : UV light can damage cellular components, and HaloTag overexpression may perturb native protein functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.